2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde
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Overview
Description
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde is a chemical compound that features a pyrazole ring substituted with an isopropyl group and a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with nicotinic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides can be used under basic conditions to introduce new substituents on the pyrazole ring.
Major Products Formed
Oxidation: 2-(1-isopropyl-1H-pyrazol-5-yl)nicotinic acid.
Reduction: 2-(1-isopropyl-1H-pyrazol-5-yl)nicotinalcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-1H-pyrazol-5-ylboronic acid: Shares the pyrazole ring but differs in the functional group attached to the ring.
2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde: Contains a similar pyrazole ring but has a more complex structure with additional functional groups.
Uniqueness
2-(1-isopropyl-1H-pyrazol-5-yl)nicotinaldehyde is unique due to its combination of the pyrazole ring and nicotinaldehyde moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13N3O |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(2-propan-2-ylpyrazol-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H13N3O/c1-9(2)15-11(5-7-14-15)12-10(8-16)4-3-6-13-12/h3-9H,1-2H3 |
InChI Key |
YJTNJRGMHAIILF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=C(C=CC=N2)C=O |
Origin of Product |
United States |
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